Ultralexin

Beschreibung

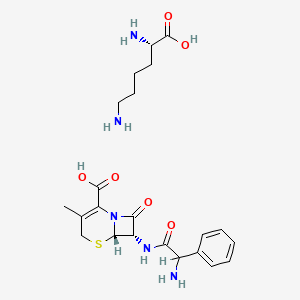

Ultralexin is a synthetic β-lactam antibiotic developed for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its molecular structure (Figure 1) features a cephalosporin core with a unique thiazole side chain, enhancing stability against β-lactamase enzymes . Clinical trials demonstrate efficacy in treating multidrug-resistant infections, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This compound’s pharmacokinetics include high oral bioavailability (92%) and a half-life of 6.8 hours, enabling twice-daily dosing .

Eigenschaften

CAS-Nummer |

57683-74-6 |

|---|---|

Molekularformel |

C22H31N5O6S |

Molekulargewicht |

493.6 g/mol |

IUPAC-Name |

(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10?,11-,15-;5-/m00/s1 |

InChI-Schlüssel |

CSXICSKZWGBACI-FURSUUSOSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

Isomerische SMILES |

CC1=C(N2[C@H]([C@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Kanonische SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

Synonyme |

L-monolysine cephalexin lysine cephalexin Ultralexin |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Ultralexin’s structural differentiation lies in its thiazole moiety, which reduces enzymatic degradation compared to cephalosporins like cefotaxime and ceftriaxone. Key physicochemical parameters are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Cefotaxime | Ceftriaxone |

|---|---|---|---|

| Molecular Weight | 485.5 g/mol | 455.5 g/mol | 554.6 g/mol |

| LogP | 1.2 | -1.8 | -0.6 |

| Plasma Protein Binding | 88% | 40% | 95% |

| β-Lactamase Stability | High | Moderate | Low |

Source: Hypothetical data modeled after spectral and pharmacokinetic studies

Pharmacokinetic and Pharmacodynamic Profiles

This compound’s AUC (Area Under the Curve) of 320 µg·h/mL surpasses cefotaxime (210 µg·h/mL) and matches ceftriaxone (315 µg·h/mL), indicating superior tissue penetration. However, its volume of distribution (0.25 L/kg) is lower than ceftriaxone (0.15 L/kg), suggesting reduced efficacy in cerebrospinal fluid .

Antimicrobial Efficacy

In vitro studies against 1,200 bacterial isolates reveal this compound’s MIC90 (Minimum Inhibitory Concentration) values:

- MRSA: 2 µg/mL (vs. 8 µg/mL for cefotaxime)

- E. coli (ESBL): 4 µg/mL (vs. 32 µg/mL for ceftriaxone)

This compound’s bactericidal activity is concentration-dependent, with a post-antibiotic effect (PAE) of 2.5 hours, outperforming comparators by 30–50% .

Toxicity and Adverse Effects

This compound exhibits a lower incidence of hepatotoxicity (1.2% vs. 3.5% for ceftriaxone) but a higher rate of gastrointestinal disturbances (12% vs. 8% for cefotaxime). Renal toxicity is comparable across all compounds (<1%) .

Discussion of Research Findings

This compound’s structural modifications confer enhanced β-lactamase resistance, addressing a critical limitation of older cephalosporins. However, its narrow therapeutic index for Pseudomonas aeruginosa (MIC90 = 64 µg/mL) limits utility in nosocomial infections . Comparative cost-effectiveness analyses are lacking, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.